IFN alpha-IFNAR-IN-1

Small molecule PPI inhibitor IFNAR antagonist

IFN alpha-IFNAR-IN-1 is a validated small-molecule PPI inhibitor (MW 279.4) disrupting IFN-α/IFNAR binding. Unlike antibodies, it offers room-temp shipping, DMSO solubility, and intracellular access. Essential reference compound for dissecting IFN-α signaling in autoimmune and viral models. Select hydrochloride salt for enhanced solubility.

Molecular Formula C18H17NS
Molecular Weight 279.4 g/mol
Cat. No. B1674420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIFN alpha-IFNAR-IN-1
SynonymsIFN-alpha;  IFN alpha;  IFNAR-IN-1;  IFNAR IN 1;  IFNARIN1;  IFNAR inhibitor 1;  IFNAR-inhibitor-1;  IFN-alpha and IFNAR interaction inhibitor; 
Molecular FormulaC18H17NS
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H17NS/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18/h2-12,19H,13H2,1H3
InChIKeyOHDXDNUPVVYWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IFN alpha-IFNAR-IN-1: A Nonpeptidic Small-Molecule Inhibitor of IFN-α/IFNAR Interaction for Immunology and Antiviral Research Procurement


IFN alpha-IFNAR-IN-1 (CAS: 844882-93-5; hydrochloride salt CAS: 2070014-98-9) is a nonpeptidic, low-molecular-weight inhibitor that directly disrupts the protein-protein interaction between the cytokine IFN-α and its receptor IFNAR [1]. Discovered via structure-based virtual screening targeting the IFN-α/IFNAR binding interface, this compound offers a chemically tractable small-molecule alternative to biologic antagonists such as anti-IFNAR monoclonal antibodies [1]. Unlike peptide-based inhibitors, its small-molecule scaffold (MW: 279.4 for free base) provides distinct advantages in synthesis scalability, formulation flexibility, and target engagement kinetics for investigating type I interferon signaling in autoimmune and viral pathogenesis models [1].

Why In-Class IFNAR Antagonists Cannot Substitute for IFN alpha-IFNAR-IN-1 in Mechanistic and Translational Research


The type I interferon receptor (IFNAR) antagonism landscape includes monoclonal antibodies (e.g., anifrolumab), inhibitory peptides, and small molecules, yet these agents differ fundamentally in binding site topology, molecular mechanism, and experimental compatibility. Anifrolumab, a fully human anti-IFNAR1 monoclonal antibody, blocks signaling by binding IFNAR1 and inducing receptor internalization, reducing cell surface receptor availability [1]. In contrast, IFN alpha-IFNAR-IN-1 functions as a direct protein-protein interaction inhibitor targeting the cytokine-receptor interface itself, binding to IFN-α (Kd = 4 μM) to prevent receptor engagement [2]. This mechanistic divergence carries practical procurement implications: antibodies require cold-chain storage, specialized formulation buffers, and cannot penetrate intracellular compartments, whereas IFN alpha-IFNAR-IN-1 offers room-temperature shipping stability, DMSO solubility for in vitro work, and small-molecule diffusion properties suitable for intracellular target modulation. Without side-by-side quantitative comparator data, generic substitution across these distinct molecular classes risks confounding experimental interpretation of pathway-specific inhibition kinetics, cellular permeability requirements, and reversibility profiles [2].

Quantitative Differentiation Evidence for IFN alpha-IFNAR-IN-1: Comparative Data for Scientific Selection


Molecular Class Differentiation: Small-Molecule PPI Inhibitor versus Monoclonal Antibody Therapeutic

IFN alpha-IFNAR-IN-1 belongs to the small-molecule protein-protein interaction (PPI) inhibitor class (MW: 279.4 Da for free base; 315.86 Da for HCl salt), discovered via structure-based virtual screening of the IFN-α/IFNAR binding interface [1]. This contrasts with the monoclonal antibody comparator anifrolumab (IgG1 κ, MW: ~150 kDa), which binds the IFNAR1 subunit and induces receptor internalization [2]. The molecular weight differential (approximately 500-fold) confers fundamentally different physicochemical and experimental handling profiles, relevant for experimental design where cellular permeability, reversible washout kinetics, and formulation flexibility are critical selection criteria [1].

Small molecule PPI inhibitor IFNAR antagonist Therapeutic modality comparison

Discovery Validation: Structure-Based Virtual Screening Yields Validated PPI Inhibitor with Confirmed Target Engagement

Unlike empirical screening approaches or repurposed compounds, IFN alpha-IFNAR-IN-1 emerged from a targeted structure-based virtual screening campaign specifically designed to identify small molecules capable of disrupting the IFN-α/IFNAR protein-protein interaction [1]. The compound demonstrated confirmed direct binding to IFN-α with a Kd of 4 μM in biophysical assays, validating the in silico predictions [1]. This rational discovery provenance contrasts with many commercially available IFN pathway inhibitors that were identified through phenotypic screening without defined molecular targets or those originally developed for other kinases (e.g., JAK inhibitors such as tofacitinib, which act downstream of the receptor) [2].

Virtual screening PPI inhibitor discovery Target engagement Hit validation

Functional Selectivity Profile: Differential Inhibition of IFN-α versus IL-12 Production Across Multiple pDC Stimuli

In murine bone-marrow-derived plasmacytoid dendritic cell (BM-pDC) cultures, IFN alpha-IFNAR-IN-1 inhibited IFN-α responses elicited by multiple distinct stimuli—CpG2216 (TLR9 agonist), poly(I:C) (TLR3 agonist), and VSV-M2 viral infection—while total IL-12 production was notably less affected under the same experimental conditions [1]. This functional selectivity profile distinguishes the compound from pan-JAK inhibitors (e.g., tofacitinib, baricitinib) that broadly suppress multiple cytokine pathways including IL-12/IL-23 signaling, as well as from IFNAR antibodies that achieve pathway blockade through receptor internalization rather than ligand-specific competition [2]. The differential effect on IFN-α versus IL-12 suggests a degree of pathway discrimination, though precise selectivity ratios require additional quantitative validation [1].

Plasmacytoid dendritic cells Functional selectivity IFN-α inhibition IL-12 sparing

Solubility and Handling Specifications: Quantitative Solubility Data for Experimental Formulation Planning

The hydrochloride salt form of IFN alpha-IFNAR-IN-1 (CAS: 2070014-98-9) provides quantifiable solubility advantages for in vitro and in vivo experimental workflows. Vendor-validated solubility data demonstrate DMSO solubility of ≥63 mg/mL (199.45 mM) at 25°C and water solubility of 8 mg/mL (25.32 mM) , with alternative measurements reporting up to 16 mg/mL (50.66 mM) in H2O and 95-100 mg/mL (>300 mM) in DMSO . The free base form (CAS: 844882-93-5) exhibits comparable biological activity at equivalent molar concentrations but reduced aqueous solubility, making the HCl salt the preferred procurement choice for experiments requiring higher aqueous compatibility . This solubility profile supports formulation flexibility across DMSO-based in vitro assays and aqueous vehicle preparation for in vivo administration.

Solubility Formulation In vitro assay preparation DMSO solubility

Vendor Quality Control Specifications: Batch-Verified Purity and Stability Data Supporting Reproducible Experimental Use

Commercial suppliers of IFN alpha-IFNAR-IN-1 hydrochloride provide batch-specific quality control documentation including HPLC-verified purity specifications. Representative vendor data indicate purity levels of 99.09% (Selleck, Catalog E2982) , 99.76% (MedChemExpress) , and ≥98% across multiple independent suppliers , with Certificate of Analysis (CoA) documentation available upon procurement. This level of analytical characterization supports experimental reproducibility across independent laboratories and publication-quality data generation. In contrast, custom-synthesized or less rigorously characterized in-class analogs may lack batch-to-batch purity verification, introducing uncontrolled variability into quantitative assays.

Quality control Purity specification HPLC analysis Batch-to-batch consistency

Optimal Research Applications for IFN alpha-IFNAR-IN-1: Evidence-Guided Experimental Deployment


Plasmacytoid Dendritic Cell (pDC) Functional Studies Requiring IFN-α Pathway Inhibition Without Complete Cytokine Suppression

In murine BM-pDC cultures differentiated with Flt3-L, IFN alpha-IFNAR-IN-1 inhibits MVA-induced IFN-α responses with an IC50 of 2-8 μM, and also suppresses IFN-α production elicited by TLR9 agonist CpG2216, TLR3 agonist poly(I:C), and VSV-M2 viral infection, while total IL-12 production remains notably less affected [1]. This functional profile makes the compound particularly suitable for experiments aiming to dissect the specific contribution of IFN-α signaling to pDC-driven immune responses without fully ablating TLR-dependent inflammatory cytokine networks—a distinction not achievable with pan-JAK inhibitors or IFNAR antibodies that exhibit broader pathway suppression [1].

Chemical Probe Development and Structure-Activity Relationship (SAR) Studies Targeting the IFN-α/IFNAR Binding Interface

The small-molecule scaffold (MW: 279.4 Da free base) and defined chemical structure (C18H17NS; N-methyl-1-(2-(naphthalen-1-ylthio)phenyl)methanamine) of IFN alpha-IFNAR-IN-1 provide a tractable starting point for medicinal chemistry optimization [1]. The compound emerged from structure-based virtual screening of the IFN-α/IFNAR interface and demonstrates direct binding to IFN-α with Kd = 4 μM [1]. This rational discovery origin, combined with commercially available hydrochloride salt forms offering DMSO solubility up to 316 mM , supports analog synthesis, biophysical target engagement studies, and cellular SAR campaigns aimed at developing improved PPI inhibitors for the type I interferon pathway [1].

In Vitro Antiviral Mechanism Studies in Viral Infection Models Where IFN-α Autoamplification Drives Pathology

In viral infection contexts, including modified Vaccinia virus Ankara (MVA) and vesicular stomatitis virus (VSV-M2), IFN alpha-IFNAR-IN-1 suppresses virus-induced IFN-α production from pDCs [1]. This activity supports its use in mechanistic studies investigating the role of the type I IFN autoamplification loop in viral pathogenesis—where initial viral sensing triggers IFN-α release, which in turn amplifies IFN production through positive feedback on pDCs. Unlike downstream JAK inhibitors that block signaling post-receptor engagement, IFN alpha-IFNAR-IN-1 acts at the ligand-receptor interface, enabling researchers to distinguish between primary viral sensing events and secondary amplification effects [1].

Comparative Pharmacology Studies Examining Modality-Specific IFNAR Antagonism (Small Molecule vs. Antibody vs. JAK Inhibitor)

For investigators seeking to benchmark different therapeutic modalities targeting the type I interferon pathway, IFN alpha-IFNAR-IN-1 represents the small-molecule PPI inhibitor reference compound. Comparative studies can evaluate differential cellular permeability (small molecule diffusion vs. antibody internalization), washout kinetics (reversible small-molecule binding vs. sustained antibody-induced receptor downregulation), and pathway selectivity (ligand-specific competition vs. broad JAK-STAT inhibition) [1]. Such head-to-head modality comparisons are essential for deconvoluting mechanism-specific versus class-wide effects in preclinical autoimmune and antiviral models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for IFN alpha-IFNAR-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.